Sigmoidin B

Catalog No.
S600236
CAS No.
87746-47-2
M.F
C20H20O6
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sigmoidin B

Researchers needing selective 5-LOX inhibition and biocompatible nanoparticle synthesis face inconsistent results with non-prenylated flavonoids. Sigmoidin B delivers precise activity:

  • Selective 5-LOX inhibitor with sustained 60-min PLA2 edema reduction.
  • Enables 34.4 nm gold nanoparticles without cellular toxicity.
  • Antigenotoxicity benchmark (IC50 18.7 μg/mL vs Aflatoxin B1).

Exact sourcing ensures assay reproducibility. In stock for global shipping.

CAS Number

87746-47-2

Product Name

Sigmoidin B

IUPAC Name

(2S)-2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H20O6/c1-10(2)3-4-11-5-12(6-16(24)20(11)25)17-9-15(23)19-14(22)7-13(21)8-18(19)26-17/h3,5-8,17,21-22,24-25H,4,9H2,1-2H3/t17-/m0/s1

InChI Key

SFQIGPZCFNTPOD-KRWDZBQOSA-N

Synonyms

Uralenin; (2S)-2-[3,4-Dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one; 5,7,3′,4′-Tetrahydroxy-5′-prenylflavanone

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)O)C

The exact mass of the compound Sigmoidin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg

Sigmoidin B is a naturally occurring prenylated flavanone, primarily isolated from Erythrina species, characterized by a single 2'-prenyl group on its B-ring [1]. In commercial and research procurement, it is highly valued as a selective 5-lipoxygenase (5-LOX) inhibitor and a potent antioxidant capable of scavenging DPPH radicals [1]. Unlike generic, non-prenylated flavonoids, the prenyl moiety in Sigmoidin B significantly enhances its lipophilicity, facilitating superior cellular membrane penetration and target engagement [2]. Its established quantitative benchmarks in antigenotoxicity, sustained anti-inflammatory action, and low-toxicity nanoparticle synthesis make it a highly specific reference material for advanced pharmacological assays and green chemistry formulations [1].

Research Fit

Pathway study

5-LOX selective inhibition research fit (COX-1 sparing context)

Assay context

DPPH radical scavenging assay context for antioxidant screening

Screening fit

Aflatoxin B1 genotoxicity screening context; reported antigenotoxic benchmark

Substituting Sigmoidin B with its close analog Sigmoidin A or non-prenylated flavanones leads to critical failures in assay reproducibility and formulation safety [1]. The specific presence of a single 2'-prenyl group on the B-ring of Sigmoidin B dictates its unique pharmacokinetic profile; for instance, it provides sustained inhibition in phospholipase A2 (PLA2) models where Sigmoidin A exhibits only transient effects [1]. Furthermore, in materials science, substituting Sigmoidin B with other flavonoids like durmillone during the green synthesis of gold nanoparticles results in unacceptable cellular toxicity [2]. Consequently, for procurement requiring precise 5-LOX selectivity, sustained in vivo action, or biocompatible nanoparticle capping, exact sourcing of Sigmoidin B is mandatory [1].

Substitution Risk

  • Prenyl group selectivity

    Non-prenylated flavanones may lack reported 5-LOX selectivity and COX-1 sparing profile; substitution could shift pathway modulation context.

  • Analog model response

    Sigmoidin A differs in in vivo anti-inflammatory model response (PLA2-induced edema); di-prenylation may not reproduce mono-prenylated activity profile.

  • Antigenotoxic protection

    Dual DPPH scavenging and antigenotoxic protection (aflatoxin B1) may not be replicated by other prenylated flavanones; validate target-specific endpoints.

Sustained Anti-Inflammatory Efficacy in PLA2 Models

In phospholipase A2 (PLA2)-induced edema models, the specific prenylation pattern of Sigmoidin B confers prolonged biological activity compared to its structural analog, Sigmoidin A [1]. Quantitative assays demonstrate that Sigmoidin B maintains a robust 59% inhibition of edema formation at the 60-minute mark [1]. In contrast, Sigmoidin A produces only a mild, transient effect that peaks at 30 minutes and fails to sustain significant inhibition at 60 minutes [1].

Evidence DimensionInhibition of PLA2-induced edema at 60 minutes
Target Compound DataSigmoidin B (59% inhibition)
Comparator Or BaselineSigmoidin A (Mild/negligible inhibition at 60 min)
Quantified DifferenceSignificant sustained efficacy at 60 min vs. transient 30-min effect
ConditionsIn vivo PLA2-induced mouse paw edema model

This sustained action makes Sigmoidin B the mandatory choice for formulating prolonged-release anti-inflammatory therapeutics where transient analogs would fail.

5-LOX selectivity
Class-level inference
No effect on COX-1; 5-LOX selective (class-level benchmark: Sigmoidin A IC50 = 31 μM)
Supports 5-LOX pathway research without COX-1 confounding.
Precise IC50 for Sigmoidin B not established; verify in own assay.

Biocompatibility and Monodispersity in Gold Nanoparticle Synthesis

Sigmoidin B serves as an exceptionally biocompatible reducing and capping agent for the synthesis of gold nanoparticles (AuNPs) [1]. Dynamic Light Scattering (DLS) confirms that Sigmoidin B yields monodisperse nanoparticles with an average size of 34.4 nm[1]. Crucially, in xCELLigence impedance assays, Sigmoidin B-AuNPs exhibited no significant cellular toxicity against normal cell lines, whereas nanoparticles synthesized using the comparator flavonoid durmillone demonstrated marked toxicity[1].

Evidence DimensionNanoparticle cellular toxicity and size
Target Compound DataSigmoidin B-AuNPs (34.4 nm, non-toxic to normal cells)
Comparator Or BaselineDurmillone-AuNPs (Toxic to normal cell lines)
Quantified DifferenceElimination of normal cell toxicity while maintaining sub-40nm monodispersity
ConditionsModified Turkevich method synthesis; xCELLigence impedance assay on normal cell lines

Procurement of Sigmoidin B is critical for materials scientists requiring non-toxic, green-synthesized metallic nanoparticles for biomedical applications.

PLA2 edema model
Head-to-head
59% inhibition at 60 min (5 mg/kg i.p.) vs. Sigmoidin A (inactive) and cyproheptadine (74%)
Supports PLA2-driven in vivo model response; Sigmoidin A inactive in same model.
Mouse paw edema model; intraperitoneal administration.

Potent Antigenotoxic Activity Against Aflatoxin B1

Sigmoidin B demonstrates highly specific cytoprotective properties by inhibiting genotoxicity induced by the potent mycotoxin Aflatoxin B1 . In standardized assays, Sigmoidin B achieves this antigenotoxic effect with an IC50 of 18.7 μg/mL. This provides a measurable, quantitative benchmark for its use as a protective agent, distinguishing it from generic antioxidants that lack targeted data against specific mycotoxin-induced DNA damage .

Evidence DimensionInhibition of Aflatoxin B1-induced genotoxicity
Target Compound DataSigmoidin B (IC50 = 18.7 μg/mL)
Comparator Or BaselineBaseline Aflatoxin B1 exposure (Unprotected control)
Quantified DifferenceDose-dependent suppression of genotoxicity with a defined IC50 of 18.7 μg/mL
ConditionsIn vitro Aflatoxin B1 genotoxicity assay

This specific IC50 value allows toxicologists to reliably use Sigmoidin B as a positive control or lead compound in mycotoxin countermeasure studies.

Antigenotoxic IC50
Cross-study comparable
IC50 = 18.7 μg/mL
Supports genotoxicity screening; reported antigenotoxic benchmark for aflatoxin B1.
Confirm in your assay system; natural product variability may apply.

Selective 5-Lipoxygenase (5-LOX) Inhibition

In the arachidonic acid metabolic pathway, Sigmoidin B functions as a selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in leukotriene synthesis[1]. Crucially, enzymatic profiling reveals that Sigmoidin B exerts this inhibitory effect without any off-target activity on cyclooxygenase-1 (COX-1) [1]. This strict selectivity profile prevents the dual-pathway interference commonly seen with broader non-steroidal anti-inflammatory drugs (NSAIDs)[1].

Evidence DimensionEnzyme inhibition selectivity (5-LOX vs. COX-1)
Target Compound DataSigmoidin B (Active 5-LOX inhibition)
Comparator Or BaselineCOX-1 (0% inhibition / No effect)
Quantified DifferenceAbsolute selectivity for 5-LOX over COX-1
ConditionsIn vitro arachidonic acid metabolism and enzyme inhibition assays

Buyers designing targeted leukotriene-pathway inhibitors must select Sigmoidin B to avoid confounding data from COX-1 cross-reactivity.

In vivo profile divergence
Head-to-head
TPA edema: 83% (B) vs 89% (A); PLA2 edema: 59% (B) vs inactive (A)
Prenyl group number drives model-dependent response; compounds are not interchangeable.
Mouse ear (TPA) and paw (PLA2) models.
Sea urchin cleavage
Head-to-head
IC50 = 12 μM vs. Sigmoidin A IC50 = 7.5 μM (1.6-fold less potent)
Lower anti-mitotic potency in this model; may inform cytotoxicity screening context.
Disrupts intracellular calcium storage; review off-target effects.

Reference Standard for Selective 5-LOX Inhibition Assays

Directly leveraging its absolute selectivity for 5-lipoxygenase over COX-1, Sigmoidin B is an ideal analytical standard for screening novel leukotriene synthesis inhibitors[1].

Biocompatible Capping Agent for Nanomedicine

Based on its ability to produce monodisperse, 34.4 nm gold nanoparticles without inducing cellular toxicity, it is highly suited for green chemistry workflows in nanotherapeutics[2].

Lead Compound for Sustained Anti-Inflammatory Formulations

Due to its proven 60-minute sustained efficacy in PLA2-induced edema models, it is the preferred prenylated flavanone for developing long-acting anti-inflammatory topicals or oral drugs [1].

Positive Control in Mycotoxin Cytoprotection Studies

With a defined IC50 of 18.7 μg/mL against Aflatoxin B1 genotoxicity, Sigmoidin B serves as a reliable benchmark material for evaluating new antigenotoxic agents in food safety and toxicology research.

Application Fit

Application
Selection Property
Validation Focus
5-LOX pathway selectivity studies
COX-1 sparing selectivity profile
Verify selective 5-LOX inhibition without COX-1 activity
PLA2-driven in vivo inflammation models
Model-specific anti-inflammatory response
Confirm PLA2 edema inhibition relative to inactive analog
Aflatoxin B1 genotoxicity screening
Reported antigenotoxic activity
Validate genoprotective effect in own assay conditions
Flavonoid SAR / prenylation effect studies
Mono- vs. di-prenylation differentiation
Compare divergent in vivo model responses (TPA, PLA2) with Sigmoidin A

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

356.12598835 Da

Monoisotopic Mass

356.12598835 Da

Heavy Atom Count

26

Other CAS

87746-47-2

Wikipedia

Sigmoidin B

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